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Introduction

Indocyanine green (ICG) is a fluorescent dye that has gained significant traction as a safe and
effective agent for sentinel lymph node (SLN) mapping in various types of cancer, including
breast, cervical, and colorectal cancer.[1] When injected, ICG is rapidly taken up by the
lymphatic system, allowing for real-time visualization of lymphatic channels and sentinel nodes
using a near-infrared (NIR) fluorescence imaging system. This technique offers a valuable
alternative or adjunct to the standard methods of using radioisotopes (e.g., technetium-99m)
and blue dye, often demonstrating comparable or even superior detection rates.[1]

The N-hydroxysuccinimide ester derivative of ICG, ICG-OSu, is a reactive form of the dye
primarily used for covalent conjugation to proteins, such as antibodies, to create targeted
imaging agents.[2] While ICG-OSu itself is not typically used directly for routine sentinel lymph
node mapping, the principles of near-infrared fluorescence imaging and lymphatic uptake are
central to both applications. This document will focus on the established protocols for using
unconjugated ICG for sentinel lymph node mapping.

Principle of the Method

Upon intradermal or submucosal injection near a primary tumor, ICG rapidly enters the
lymphatic capillaries. It is believed to bind to endogenous proteins, primarily albumin, within the
interstitial fluid and lymph. This binding prevents its rapid diffusion into the blood vessels and
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facilitates its transport through the lymphatic channels. The ICG-protein complex then travels to
the first draining lymph node(s), the sentinel lymph node(s), where it accumulates.

Using a near-infrared (NIR) imaging system, which typically consists of a light source to excite
the ICG and a specialized camera to detect the emitted fluorescent signal, the lymphatic
channels and the sentinel lymph nodes can be visualized in real-time through the skin and
overlying tissue. ICG has a peak spectral absorption around 800 nm, and its fluorescence
emission is in the near-infrared spectrum, which allows for deeper tissue penetration of light
compared to visible light.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of ICG for
sentinel lymph node mapping.

Table 1: ICG Dosage and Administration for Sentinel Lymph Node Mapping in Different Cancer
Types
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ICG

Injection

Cancer Type Concentration Injection Site Reference
Volume (mL)
(mg/mL)
Intradermal,
Breast Cancer 5 2 )
periareolar
Intradermal,
Breast Cancer 10 mg total dose 2 )
periareolar
Intracervical (3
Cervical Cancer 1.25 4-5 and 9 o'clock
positions)
Cervical Cancer 1.25 4 Intracervical
Intracervical (3
Cervical Cancer 0.5 4 and 9 o'clock
positions)
2 (1 mL deep )
Peritumoral (3
_ stroma, 1 mL
Vaginal Cancer 1.25 and 9 o'clock
submucosally on N
] positions)
each side)
Subserosal or
Colorectal 0.5 - 2.5 mg total ]
Varies submucosal,
Cancer dose ]
peritumoral

Table 2: Detection Rates of Sentinel Lymph Nodes using ICG vs. Standard Methods
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] Technetium- Blue Dye

ICG Detection . ;
Cancer Type 99m Detection  Detection Rate  Reference

Rate (%)

Rate (%) (%)

Breast Cancer 89 98 N/A
Breast Cancer 99.3 100 92.9
Breast Cancer 89.2 - 100 N/A 70 - 93
Cervical Cancer 100 97 89
Head and Neck 87.6 (gamma

98.0 ) N/A
Cancer tracing)

Experimental Protocols
Materials

Indocyanine Green (ICG) for injection, sterile powder
Sterile Water for Injection or 0.9% Saline
Syringes (1 mL, 5 mL) and needles (e.g., 25-27 gauge)

Near-Infrared (NIR) Fluorescence Imaging System (e.g., SPY, Novadaq PINPOINT, or
similar)

Sterile drapes and personal protective equipment

ICG Reconstitution Protocol

Aseptically reconstitute the lyophilized ICG powder. For example, to prepare a 5 mg/mL
solution from a 25 mg vial, add 5 mL of Sterile Water for Injection. To prepare a 1.25 mg/mL
solution, dilute a 25 mg vial in 20 mL of sterile water.

Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent
foaming.

The reconstituted ICG solution should be used within 6 hours.
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o Draw the required volume of the ICG solution into a sterile syringe for injection.

In Vivo Sentinel Lymph Node Mapping Protocol (Clinical)

This protocol is a general guideline and should be adapted based on the specific cancer type
and institutional protocols.

o Patient Preparation: The patient is positioned appropriately for the surgical procedure.
Anesthesia is administered as per standard protocol.

e |ICG Injection:

o Breast Cancer: Inject 2 mL of 5 mg/mL ICG solution intradermally at 1-4 sites in the
periareolar region.

o Cervical Cancer: Inject a total of 4 mL of 1.25 mg/mL ICG solution into the cervical stroma
at the 3 and 9 o'clock positions.

e Massage: Following injection, gently massage the injection site for approximately 5 minutes
to promote lymphatic uptake.

e NIR Fluorescence Imaging:

o After a short delay (typically 5-10 minutes), use the NIR imaging system to visualize the
lymphatic channels and sentinel lymph nodes.

o The room lights may need to be dimmed to enhance the fluorescent signal.

o The surgeon can then make an incision over the identified fluorescent node(s).
» Node Excision and Confirmation:

o Excise the identified fluorescent lymph nodes.

o Confirm the removal of all fluorescent nodes by re-imaging the surgical bed.

Ex Vivo Sentinel Lymph Node Confirmation Protocol
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 After excision, the lymph nodes can be examined ex vivo using the NIR imaging system to
confirm ICG uptake.

e Place the excised nodes on a sterile surface.
e Use the NIR camera to image the nodes and confirm fluorescence.

o The fluorescent nodes are then sent for pathological analysis.

Diagrams
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Mechanism of ICG for Sentinel Lymph Node Mapping
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Caption: Mechanism of ICG uptake and transport for SLN mapping.
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Experimental Workflow for ICG-based SLN Mapping

1. ICG Reconstitution

'

2. Intradermal/Submucosal Injection

'

3. Gentle Massage

4. In Vivo NIR Imaging
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5. Surgical Incision
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Caption: Step-by-step experimental workflow for SLN mapping using ICG.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b2660905?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2660905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Troubleshooting
Issue Possible Cause Suggested Solution
o Ensure correct reconstitution
) Improper ICG reconstitution or )
No or weak fluorescent signal protocol is followed and check

expired dye o
the expiration date of the ICG.

o ) Ensure intradermal or
Injection is too deep or into a o
submucosal injection
blood vessel ) ]
technique is correct.

Increased tissue depth can
attenuate the signal. A higher

) ] dose of ICG or a more
High body mass index (BMI) of

] sensitive imaging system may
the patient

be required. One study noted
limited efficacy in patients with
a BMI > 40.

_ Allow sufficient time (5-10
Imaging performed too soon )
o minutes) for ICG to travel to
after injection i
the sentinel lymph nodes.

Optimize the ICG dose.
Diffuse fluorescence High dose of ICG Excessive dye can lead to

"flooding" of the surgical field.

Perform imaging within a
reasonable timeframe (e.g.,
10-25 minutes) as ICG can

eventually migrate to second-

Long delay between injection

and imaging

tier lymph nodes.

Conclusion

The use of Indocyanine Green with near-infrared fluorescence imaging is a robust and reliable
method for sentinel lymph node mapping. It offers high detection rates and can be a valuable
tool for surgeons in the staging of various cancers. The protocols outlined in this document
provide a comprehensive guide for researchers, scientists, and drug development

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2660905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

professionals interested in utilizing this technology. Adherence to standardized protocols is
crucial for obtaining reproducible and accurate results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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